molecular formula C26H22N4O3 B11202539 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11202539
M. Wt: 438.5 g/mol
InChI Key: OSDYXUNMNBONPT-UHFFFAOYSA-N
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Description

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a quinazoline-2,4-dione core structure, which is further substituted with methylphenyl and oxadiazolyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Quinazoline core synthesis: The quinazoline-2,4-dione core can be synthesized through the condensation of an anthranilic acid derivative with an isocyanate or carbodiimide.

    Coupling reactions: The final step involves the coupling of the oxadiazole and quinazoline moieties through a suitable linker, such as a methylene group, using reagents like formaldehyde or paraformaldehyde under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can be compared with other similar compounds, such as:

    1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: This compound has a similar structure but with a different substitution pattern on the oxadiazole ring.

    1-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: This compound contains a thiadiazole ring instead of an oxadiazole ring, leading to different chemical and biological properties.

    1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: This compound has a chlorine substituent on the phenyl ring, which can influence its reactivity and biological activity.

The uniqueness of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-33-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3

InChI Key

OSDYXUNMNBONPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C

Origin of Product

United States

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